molecular formula C5H7IN2 B7776435 1-Methylpyrazin-1-ium iodide CAS No. 6277-35-6

1-Methylpyrazin-1-ium iodide

Cat. No.: B7776435
CAS No.: 6277-35-6
M. Wt: 222.03 g/mol
InChI Key: GUQLWROJCKPEKJ-UHFFFAOYSA-M
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Description

1-Methylpyrazin-1-ium iodide is an organic compound with the molecular formula C5H7IN2 It is a quaternary ammonium salt derived from pyrazine, where a methyl group is attached to the nitrogen atom, and the iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyrazin-1-ium iodide can be synthesized through the quaternization of pyrazine with methyl iodide. The reaction typically involves the following steps:

    Starting Material: Pyrazine.

    Reagent: Methyl iodide.

    Solvent: Anhydrous acetone or ethanol.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the quaternization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and ensuring proper handling and storage of reagents to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrazin-1-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The pyrazine ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as chloride, bromide, or other halides. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired transformation and the stability of the pyrazine ring under oxidative or reductive conditions.

Major Products:

    Substitution Reactions: Formation of various quaternary ammonium salts with different counterions.

    Oxidation and Reduction: Products depend on the specific redox conditions applied to the pyrazine ring.

Scientific Research Applications

1-Methylpyrazin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methylpyrazin-1-ium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium structure allows it to interact with negatively charged sites on biomolecules, potentially disrupting their function. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    1,2,5-Trimethylpyrazin-1-ium iodide: Similar structure with additional methyl groups on the pyrazine ring.

    1-Methyl-4-phenylpyrazin-1-ium iodide: Contains a phenyl group attached to the pyrazine ring.

    1,1,4,4-Tetramethylpiperazinium diiodide: A related quaternary ammonium compound with a piperazine ring.

Uniqueness: 1-Methylpyrazin-1-ium iodide is unique due to its specific substitution pattern and the presence of the iodide counterion. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-methylpyrazin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2.HI/c1-7-4-2-6-3-5-7;/h2-5H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQLWROJCKPEKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=NC=C1.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542701
Record name 1-Methylpyrazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6277-35-6
Record name NSC35008
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpyrazin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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